molecular formula C18H26N2O5S2 B11340741 Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate

Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B11340741
M. Wt: 414.5 g/mol
InChI Key: DXHXNJBFESVNGL-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    This compound: consists of several functional groups:

Preparation Methods

The synthetic routes for this compound involve intricate steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this context, boron reagents play a crucial role . The general steps include:

    Thiophene-2-sulfonylation: Introduce the thiophene-2-sulfonyl group onto the piperidine ring using appropriate reagents.

    Ethyl ester formation: Attach the ethyl ester group to the piperidine ring.

    Purification and isolation: Purify the compound to obtain the desired product.

Chemical Reactions Analysis

Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various reactions:

    Oxidation: The carbonyl group can be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the piperidine moiety.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Utilizing its unique structure for material design.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

While Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate is unique, similar compounds include other piperidine derivatives and sulfonylated heterocycles.

Properties

Molecular Formula

C18H26N2O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 1-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C18H26N2O5S2/c1-2-25-18(22)15-5-9-19(10-6-15)17(21)14-7-11-20(12-8-14)27(23,24)16-4-3-13-26-16/h3-4,13-15H,2,5-12H2,1H3

InChI Key

DXHXNJBFESVNGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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